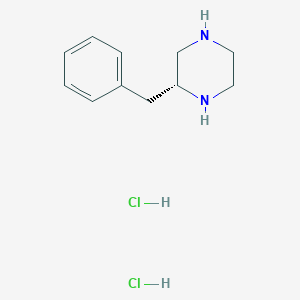

(R)-2-Benzylpiperazine dihydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R)-2-benzylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRUMWHRCFWZKW-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Central Role of Chiral Piperazine Scaffolds in Organic Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged structure" in medicinal chemistry. rsc.org This designation stems from its frequent appearance in biologically active compounds, including a significant number of blockbuster drugs. rsc.org The introduction of a chiral center to the piperazine scaffold dramatically expands its chemical space and offers a powerful tool for medicinal chemists.

Chiral piperidine (B6355638) and piperazine scaffolds are integral to modern drug design for several key reasons. oup.comnih.gov The presence of a stereocenter allows for precise three-dimensional arrangements of substituents, which can lead to enhanced biological activity and selectivity for a specific target receptor or enzyme. oup.comnih.gov Furthermore, the incorporation of chirality can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. oup.comnih.gov The ability to synthesize enantiomerically pure piperazine derivatives is therefore a critical aspect of contemporary drug discovery, enabling the detailed study of individual enantiomers to identify the most therapeutically beneficial and least toxic form. rsc.org

R 2 Benzylpiperazine Dihydrochloride: a Key Synthetic Intermediate

(R)-2-Benzylpiperazine dihydrochloride (B599025) stands out as a valuable chiral building block for the synthesis of more complex molecules. Its enantiopure nature makes it a crucial starting material for creating compounds with specific stereochemistry, a critical factor in their pharmacological activity. The "(R)" designation specifies the absolute configuration at the chiral carbon, ensuring that subsequent reactions proceed with a known stereochemical outcome.

The protected form of this compound, (R)-1-Boc-2-benzyl-piperazine, is highlighted as a vital component in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, providing a versatile handle for synthetic chemists to introduce a wide array of substituents. This strategic protection and the inherent chirality of the molecule make it an essential tool in the construction of novel therapeutic agents. chemimpex.com

The synthesis of enantiopure 2-substituted piperazines, including the benzyl (B1604629) derivative, is an area of active research. Asymmetric synthesis strategies are employed to obtain the desired enantiomer with high purity. rsc.orgresearchgate.net These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. While a specific, detailed synthesis for (R)-2-Benzylpiperazine dihydrochloride is not ubiquitously published, the general principles of asymmetric synthesis of 2-arylpiperazines are well-documented and can be applied. nih.govresearchgate.net These syntheses often start from readily available achiral materials and introduce chirality through stereoselective reactions. nih.gov The final dihydrochloride salt is typically formed by treating the free base with hydrochloric acid. orgsyn.org

The Current Research Landscape and Academic Interest

Stereoselective Synthesis Approaches to Access the (R)-Enantiomer

Achieving the desired (R)-enantiomer of 2-benzylpiperazine (B1268327) with high purity is a primary goal in its synthesis. Stereoselective methods are designed to favor the formation of one enantiomer over the other, a critical requirement for producing pharmacologically active compounds.

Chiral Pool Synthesis Utilizing Amino Acids as Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. For the synthesis of (R)-2-benzylpiperazine, L-amino acids, particularly L-phenylalanine, are ideal precursors due to the presence of the required benzyl group and the inherent chirality.

A common synthetic route begins with the protection of the amino group of the L-amino acid, followed by reduction of the carboxylic acid to an alcohol. This intermediate is then converted into a diamine, which undergoes cyclization to form the piperazine ring. One practical approach involves a four-step synthesis starting from α-amino acids to yield orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org The key step is an aza-Michael addition between a protected chiral 1,2-diamine and a vinyl diphenyl sulfonium (B1226848) salt. rsc.org This methodology has been successfully applied to multigram-scale synthesis. rsc.org

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis offers a powerful method for constructing chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of piperazine synthesis, this often involves the asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor, such as a dehydropiperazine or pyrazine. organic-chemistry.orgrsc.org

For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with excellent enantioselectivity (up to 90% ee). rsc.orgdicp.ac.cn These intermediates can then be conveniently reduced to the corresponding chiral piperazines without loss of optical purity. rsc.orgdicp.ac.cn Another strategy employs a tandem one-pot reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation, which has been shown to produce enantioenriched piperazines with good enantiomeric excess. organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. organic-chemistry.org

| Catalytic Method | Catalyst System | Precursor | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Palladium-based | Pyrazin-2-ols | Chiral Piperazin-2-ones | Up to 90% rsc.orgdicp.ac.cn |

| Asymmetric Transfer Hydrogenation | Ruthenium-based (Noyori-Ikariya type) | Aminoalkynes | Chiral Piperazines | >81% organic-chemistry.org |

| Asymmetric Allylic Alkylation | Palladium-based | N-protected piperazin-2-ones | α-Tertiary Piperazin-2-ones | High nih.gov |

Enantioselective Reductive Cyclization Strategies

Enantioselective reductive cyclization is a strategy where a linear precursor containing the necessary atoms for the ring is cyclized under reductive conditions in the presence of a chiral catalyst or auxiliary. This method establishes the stereocenter during the ring-forming step.

One approach involves the intramolecular reductive amination of a precursor containing both an amine and a carbonyl or imine group. For example, a methyl N-β-Boc-L-α,β-diaminopropionate hydrochloride can be alkylated and then undergo Boc group removal, followed by intramolecular reductive amination to provide the chiral piperazine core. nih.gov Another powerful method is the copper-catalyzed cyclizative aminoboration, which allows for the synthesis of chiral 2,3-cis-disubstituted piperidines and could be adapted for piperazine synthesis. nih.govresearchgate.net This reaction proceeds with high enantioselectivity under mild conditions. nih.govresearchgate.net

Classical and Modified Synthetic Routes to Benzylpiperazine Derivatives

Beyond the initial formation of the chiral ring, functionalization of the piperazine core is essential for creating diverse derivatives. Classical methods like alkylation, often combined with modern protecting group strategies, are fundamental to this process.

Alkylation Reactions for Piperazine Functionalization

Alkylation is a primary method for introducing substituents onto the nitrogen atoms of the piperazine ring. ambeed.com Given that piperazine has two secondary amines, controlling the degree of alkylation (mono- vs. di-alkylation) is a key challenge. The reaction of piperazine with benzyl chloride can lead to a mixture of 1-benzylpiperazine, 1,4-dibenzylpiperazine, and unreacted piperazine, necessitating purification. orgsyn.org

Reductive amination, which involves reacting an amine with an aldehyde or ketone in the presence of a reducing agent, is another common N-alkylation method. nih.gov To improve yields and avoid harsh conditions in reactions with alkyl halides, iodide salts are sometimes added to promote halogen exchange. nih.gov The benzyl group itself is often used as a temporary blocking group because it can be easily removed by hydrogenolysis, allowing for the synthesis of 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

Strategic Use of Protecting Groups in Stereoselective Synthesis

The use of protecting groups is indispensable in the multistep synthesis of complex molecules like (R)-2-benzylpiperazine derivatives. organic-chemistry.orgethz.ch Protecting groups temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while another part of the molecule is modified. organic-chemistry.orgethz.ch

In piperazine chemistry, the two nitrogen atoms often require different functionalities. This is achieved through an "orthogonal" protecting group strategy, where two different protecting groups are used that can be removed under distinct conditions. organic-chemistry.orgethz.ch For example, one nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile, while the other is protected with a carboxybenzyl (Cbz or Z) group, which is removed by hydrogenolysis. ethz.ch This allows for the selective deprotection and functionalization of one nitrogen atom at a time. rsc.org The Boc group is particularly common and is used to synthesize intermediates like (R)-1-Boc-2-benzylpiperazine, a versatile building block for various pharmaceuticals. chemimpex.com

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) organic-chemistry.org | Stable to base, hydrogenolysis |

| Carboxybenzyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C) ethz.ch | Stable to mild acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) organic-chemistry.org | Stable to acid, hydrogenolysis |

| Acetyl | Ac | Acid or base libretexts.org | --- |

| Benzyl | Bn | Hydrogenolysis libretexts.org | Stable to acid and base |

This strategic use of protecting groups enables the precise and controlled synthesis of complex, asymmetrically substituted piperazine derivatives, which are crucial for developing new medicines. rsc.orgrsc.org

Optimization of Reaction Conditions for Enhanced Enantiomeric Purity and Yield

The synthesis of enantiopure (R)-2-benzylpiperazine often commences from readily available chiral starting materials, such as α-amino acids. A key strategy involves the asymmetric synthesis of an intermediate, N-Boc-(R)-2-benzylpiperazine, which can then be deprotected to yield the desired product. The optimization of reaction conditions during the synthesis of this intermediate is critical for maximizing both the chemical yield and the enantiomeric excess (e.e.).

Research into the asymmetric lithiation-trapping of N-Boc piperazines has shed light on the influential factors in achieving high stereoselectivity. The choice of the lithium base, the chiral ligand, the electrophile, and even the distal N-substituent on the piperazine ring have been shown to significantly impact the outcome of the reaction. For instance, the use of s-butyllithium in combination with a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate can facilitate the stereoselective functionalization of the piperazine ring.

A detailed mechanistic investigation, including in situ IR spectroscopy, has revealed that the stability of the lithiated intermediate and the nature of the electrophile are paramount. Ring-fragmentation of the lithiated piperazine can be a competing side reaction, which can be minimized by employing sterically hindered N-alkyl groups. Furthermore, a "diamine-switch" strategy has been developed to enhance enantioselectivity with certain electrophiles. These optimized methodologies have enabled the synthesis of a range of enantiopure α-substituted piperazines, including intermediates for complex pharmaceutical agents.

Table 1: Illustrative Optimization Parameters for Asymmetric Synthesis of Piperazine Derivatives

| Parameter | Variation | Observation |

| Chiral Ligand | (-)-Sparteine, (+)-Sparteine Surrogate | Influences the stereochemical outcome of the lithiation. |

| N-Substituent | Methyl, Ethyl, Isopropyl | Steric hindrance can suppress side reactions like ring fragmentation. |

| Electrophile | Alkyl halides, Carbonyl compounds | The nature of the electrophile can affect both yield and enantioselectivity. |

| Reaction Time | Monitored by in situ IR | Optimization is crucial to ensure complete reaction and minimize degradation. |

This table represents a conceptual summary of optimization parameters based on synthetic strategies for related chiral piperazines. Specific data for (R)-2-benzylpiperazine would be dependent on the exact synthetic route employed.

Isolation and Purification Techniques for Enantiopure this compound

Following the synthesis of a racemic or enantiomerically enriched mixture of 2-benzylpiperazine, robust isolation and purification techniques are essential to obtain the desired (R)-enantiomer in its pure form. The final step typically involves the formation of the dihydrochloride salt, which often aids in the purification and handling of the final compound.

Diastereomeric Salt Formation and Crystallization for Chiral Resolution

A widely employed and scalable method for separating enantiomers is through the formation of diastereomeric salts. nih.gov This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For the resolution of racemic 2-benzylpiperazine, a common choice for a resolving agent is a derivative of tartaric acid, such as dibenzoyl-L-tartaric acid. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent system. The selection of the solvent is critical, as it influences the differential solubility of the diastereomeric salts. Through careful control of temperature and concentration, one of the diastereomeric salts will preferentially crystallize out of the solution.

Once the less soluble diastereomeric salt is isolated by filtration, the enantiomerically pure amine can be liberated by treatment with a base. The more soluble diastereomer, which remains in the mother liquor, can also be processed to recover the other enantiomer. The efficiency of the resolution is often assessed by the diastereomeric excess (d.e.) of the crystallized salt, which directly correlates to the enantiomeric excess of the recovered amine.

Table 2: Factors Influencing Diastereomeric Salt Resolution

| Factor | Description | Impact on Resolution |

| Resolving Agent | Chiral acid (e.g., Dibenzoyl-L-tartaric acid) | The choice of resolving agent determines the properties of the diastereomeric salts. |

| Solvent System | Single solvent or a mixture (e.g., ethanol, methanol, acetone) | Affects the differential solubility of the diastereomers. |

| Stoichiometry | Molar ratio of racemic amine to resolving agent | Can influence the yield and purity of the crystallized salt. |

| Temperature | Cooling profile during crystallization | Controls the rate of crystallization and selectivity. |

| Concentration | Concentration of the reactants in the solvent | Impacts the supersaturation and subsequent crystallization. |

This table outlines the general principles of diastereomeric salt resolution. Optimal conditions are specific to the compound being resolved.

Advanced Chromatographic Methods for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation of enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. nih.gov

For the enantiomeric separation of 2-benzylpiperazine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. Columns like Chiralcel® and Chiralpak® are widely used for this purpose. The selection of the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds like piperazines.

The efficiency of the separation is characterized by the resolution factor (Rs), which quantifies the degree of separation between the two enantiomeric peaks. By optimizing the column type, mobile phase composition, flow rate, and temperature, baseline separation (Rs > 1.5) can often be achieved, allowing for accurate quantification of the enantiomeric purity and for the preparative isolation of the desired enantiomer.

Table 3: Typical Parameters for Chiral HPLC Separation of Piperazine Derivatives

| Parameter | Example | Purpose |

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralpak IA, Chiralcel OD-H) | Provides the chiral environment for differential interaction with enantiomers. nih.gov |

| Mobile Phase | Hexane/Isopropanol/Diethylamine | Elutes the compounds from the column; the ratio is optimized for resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects the analysis time and separation efficiency. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | To monitor the elution of the separated enantiomers. |

| Temperature | Ambient or controlled | Can influence the thermodynamics of the chiral recognition process. |

This table provides a general guide to chiral HPLC method development. Specific conditions would need to be determined experimentally for (R)-2-benzylpiperazine.

Application in the Construction of Complex Chiral Molecules

The inherent chirality and bifunctional nature of (R)-2-benzylpiperazine make it an excellent scaffold for asymmetric synthesis. Chemists leverage its structure to build intricate molecular architectures with a high degree of stereocontrol, which is essential for creating molecules with precise biological functions.

The piperazine ring is a common feature in many biologically active compounds, and the introduction of a chiral center, as in (R)-2-benzylpiperazine, opens avenues for creating novel and stereochemically defined heterocyclic systems. rsc.org While the piperazine ring in most commercial drugs is unsubstituted on its carbon atoms, there is significant potential in exploring the chemical space of C-substituted piperazines. rsc.orgmdpi.com

The synthesis of fused heterocyclic systems is one such application. For instance, chiral piperazines can be employed in reactions designed to construct polycyclic structures. Although specific examples starting directly from (R)-2-benzylpiperazine to form complex fused systems are not extensively documented in readily available literature, the principles of heterocyclic synthesis support its potential. For example, reactions like the Pictet-Spengler reaction, which forms tetrahydroisoquinoline rings, could theoretically be adapted for chiral piperazines to create novel, rigid, and stereochemically defined fused heterocyclic scaffolds.

Furthermore, multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful strategy for generating molecular diversity from a single chiral building block. wikipedia.orgnih.gov The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step. wikipedia.org Using a chiral amine like (R)-2-benzylpiperazine in an Ugi reaction would allow for the direct incorporation of its stereocenter into a larger, more complex, and peptide-like scaffold. This approach is highly efficient for creating libraries of new chemical entities for drug discovery, where the stereochemistry is controlled from the outset by the chiral piperazine input.

A key application of a chiral building block is its use as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. While the benzyl group itself can sometimes act as a chiral auxiliary, the entire (R)-2-benzylpiperazine molecule possesses the necessary features to direct the formation of new stereocenters. nih.gov

The stereoselective synthesis of piperazines with multiple chiral centers demonstrates the principle of diastereoselectivity, where an existing stereocenter influences the creation of a new one. In the synthesis of a (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, which started from S-phenylalanine, a key step involved a selective alkylation that proceeded with complete diastereoselectivity. clockss.orgresearchgate.net This highlights how a substituent on the chiral piperazine ring can effectively shield one face of the molecule, directing incoming reagents to the opposite face and thus controlling the stereochemistry of the product.

This principle can be applied when using (R)-2-benzylpiperazine as a nucleophile. The resident benzyl group at the C2 position creates a sterically hindered environment, which can lead to a highly diastereoselective addition to electrophiles. By controlling the reaction conditions, the piperazine moiety can be introduced into a target molecule with a predictable three-dimensional orientation relative to other functional groups. This is invaluable in the synthesis of complex natural products and pharmaceuticals where multiple stereocenters must be set with precision.

Precursor for Bioactive Scaffold Development in Chemical Biology Research

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide range of biological systems, particularly the central nervous system. rsc.orgresearchgate.net The this compound serves as an excellent starting point for developing novel bioactive compounds, where its specific stereochemistry can lead to improved potency and selectivity for biological targets.

Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, such as lowering intraocular pressure in glaucoma. Researchers have successfully used 2-benzylpiperazine as a scaffold to develop potent human carbonic anhydrase (hCA) inhibitors. nih.gov

In one study, two series of 2-benzylpiperazine derivatives were synthesized and evaluated for their inhibitory activity against several hCA isoforms (hCA I, II, IV, and IX). The compounds were designed with a sulfamoylbenzamide group, a known zinc-binding function essential for CA inhibition, attached to one of the piperazine nitrogens. The other nitrogen was modified with various alkyl, acyl, or sulfonyl groups. The study revealed that many of these compounds were highly potent inhibitors, with inhibition constants (Kᵢ) in the low to medium nanomolar range against hCA I, II, and IV. nih.gov Crucially, the interaction with the enzyme was often enantioselective, demonstrating the importance of the chiral center on the piperazine ring for achieving optimal binding and inhibition. nih.gov

| Compound Type | Target Isoforms | Potency Range (Kᵢ) | Enantioselectivity |

| 2-Benzylpiperazine derivatives | hCA I, II, IV | Low-Medium Nanomolar | Observed in many instances nih.gov |

This research underscores the value of (R)-2-benzylpiperazine as a starting material for creating stereochemically defined CA inhibitors with potentially improved efficacy and selectivity profiles.

Neurodegenerative diseases like Alzheimer's and ischemic stroke represent a significant challenge for which new therapeutic agents are urgently needed. The piperazine scaffold is a key component in many compounds designed for neurological disorders. researchgate.net Several studies have demonstrated the potential of piperazine derivatives as neuroprotective agents. researchgate.netnih.govnih.gov

For example, research into novel neuroprotective agents for stroke has led to the synthesis of cinnamamide-piperazine derivatives. researchgate.net These compounds were designed based on a previously identified neuroprotective agent, Fenazinel, and were tested for their ability to protect neuronal cells from glutamate-induced toxicity. One of the synthesized derivatives showed potent neuroprotective activity in vitro. researchgate.net Another line of research identified piperazine derivatives as potential therapeutic agents for Alzheimer's disease by demonstrating their ability to protect dendritic spines from amyloid toxicity and restore long-term potentiation in mouse models. clockss.orgnih.gov

These studies establish a strong rationale for using chiral piperazines like (R)-2-benzylpiperazine as a foundational scaffold for developing novel neuroprotective prototypes. The defined stereochemistry of the (R)-isomer can be exploited to optimize interactions with specific biological targets involved in neuronal survival pathways, potentially leading to more potent and selective drug candidates with fewer side effects.

The sigma-1 (σ₁) receptor is a unique intracellular protein that has been identified as a promising target for therapeutic intervention in a variety of central nervous system disorders, including neuropathic pain and neurodegenerative diseases. The development of selective sigma-1 receptor ligands is an active area of research.

Scientists have designed and synthesized a series of benzylpiperazine derivatives as potent and selective sigma-1 receptor ligands. [2 from first search, 3 from first search] Starting with a known sigma receptor ligand, researchers systematically modified the structure, incorporating the benzylpiperazine moiety as the core cyclic amino group. The affinity of these new compounds for both sigma-1 and sigma-2 receptors was evaluated.

The research led to the identification of compounds with high affinity for the sigma-1 receptor and significant selectivity over the sigma-2 receptor. For instance, compound 15 from the study, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a very high affinity for the sigma-1 receptor and an improved selectivity ratio compared to the lead compound. [2 from first search]

Table of Sigma Receptor Binding Affinities

| Compound | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| Lead Compound 8 | 8.2 | 3540 | 432 |

| Compound 15 | 1.6 | 1417 | 886 |

| Haloperidol (reference) | 3.2 | 11 | 3.4 |

Data sourced from a study on benzylpiperazine derivatives as σ₁ receptor ligands. [2 from first search, 3 from first search]

These findings highlight the effectiveness of the benzylpiperazine scaffold in the rational design of selective sigma-1 receptor ligands. The use of a specific enantiomer like (R)-2-benzylpiperazine as the starting material could further refine the interaction with the chiral binding pocket of the receptor, potentially leading to even greater affinity and selectivity.

Role in Parallel Synthesis and Combinatorial Chemistry Libraries (for chemical discovery)

This compound serves as a valuable chiral scaffold in the construction of diverse chemical libraries through parallel synthesis and combinatorial chemistry. The inherent chirality and the presence of two distinct nitrogen atoms within the piperazine ring allow for the systematic and rapid generation of a multitude of stereochemically defined compounds. This makes it an attractive starting material for lead discovery and optimization in drug development.

The core structure of (R)-2-benzylpiperazine offers multiple points for diversification. The secondary amine at the N4 position and the secondary amine at the N1 position can be functionalized with a wide array of substituents using standard reactions such as acylation, alkylation, arylation, and reductive amination. The benzyl group at the C2 position provides a fixed stereocenter, ensuring that the resulting library members are enantiomerically enriched, a crucial aspect for studying stereoselective interactions with biological targets.

The application of chiral piperazines in creating compound libraries is a well-established strategy in medicinal chemistry. For instance, the synthesis of libraries of 1,3,4-trisubstituted piperazines has been employed to identify compounds with activity against various biological targets. In one such example, a library of trisubstituted chiral 1,2,4-trisubstituted piperazines was screened against Mycobacterium tuberculosis, leading to the identification of compounds with inhibitory activity. Another library of N-benzylated piperazines was screened to discover inhibitors of polyamine transport.

Parallel synthesis techniques are particularly well-suited for elaborating the (R)-2-benzylpiperazine core. By reacting the scaffold with a diverse set of building blocks in a spatially separated manner (e.g., in a multi-well plate), large numbers of individual compounds can be prepared simultaneously. This high-throughput approach significantly accelerates the discovery of new chemical entities with desired biological activities. For example, a parallel synthesis approach was used to create a library of piperazine-tethered thiazole (B1198619) compounds, which were subsequently screened for antiplasmodial activity, yielding a hit compound with an EC50 of 102 nM against a chloroquine-resistant strain of Plasmodium falciparum.

Table 1: Exemplary Parallel Synthesis Scheme for a Library based on (R)-2-Benzylpiperazine

| Step | Reaction | Reagents/Conditions | Point of Diversification |

| 1 | N4-Acylation | Diverse Carboxylic Acids, Coupling Agents (e.g., HATU, HOBt) | R¹ |

| 2 | N1-Alkylation | Various Alkyl Halides, Base (e.g., K₂CO₃, DIPEA) | R² |

This two-step diversification strategy, starting with (R)-2-benzylpiperazine, can rapidly generate a library of compounds with the general structure shown below, where R¹ and R² are derived from a diverse set of carboxylic acids and alkyl halides, respectively.

The resulting libraries can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel modulators. The structural information gleaned from the screening of these libraries can then guide the design of more potent and selective lead compounds. The use of a chiral building block like (R)-2-benzylpiperazine from the outset ensures that the stereochemical aspects of ligand-target interactions can be explored early in the drug discovery process.

Derivatization and Structural Modification Research of the R 2 Benzylpiperazine Core

Functionalization at Nitrogen Atoms of the Piperazine (B1678402) Ring

The two nitrogen atoms of the piperazine ring are the most common sites for functionalization due to their nucleophilicity. The differential reactivity of the N1 and N4 positions can be exploited for regioselective synthesis, although in the parent (R)-2-benzylpiperazine, these positions are electronically similar until the first substitution occurs. Common modifications include N-acylation and N-alkylation.

N-Acylation: The introduction of an acyl group at one or both nitrogen atoms is a widely used strategy. This is typically achieved by reacting the piperazine with acyl chlorides or anhydrides. nih.gov These reactions can lead to mono-N-acylated or N,N'-diacylated products. nih.gov The resulting amides exhibit restricted rotation around the C-N bond, which can influence the conformational behavior of the piperazine ring and its interaction with biological targets. nih.govrsc.org Temperature-dependent NMR studies have been employed to investigate the energy barriers associated with this rotation and with the piperazine ring's chair-to-chair interconversion. rsc.org

N-Alkylation: Alkyl groups can be introduced onto the piperazine nitrogens through reactions with alkyl halides. researchgate.net For instance, a straightforward synthesis involves the reaction of N-acetylpiperazine with an alkyl halide, followed by the hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net The benzyl (B1604629) group itself can be considered a blocking group, allowing for the synthesis of 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org The benzyl group can be readily removed via hydrogenolysis. orgsyn.org

The table below summarizes examples of N-functionalized piperazine derivatives and the synthetic methods used.

| Product Type | Reagents | Reaction Type | Reference |

| Mono-N-benzoylated piperazines | Benzoyl chlorides | N-Acylation | nih.gov |

| N-Butyl-N'-Acetylpiperazine | N-Acetylpiperazine, Butyl bromide, K2CO3 | N-Alkylation | researchgate.net |

| 1-Benzylpiperazine (B3395278) | Piperazine monohydrochloride, Benzyl chloride | N-Alkylation | europa.eu |

| N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine | N-(2-benzofuranylmethyl)-N'-(4-hydroxybenzyl)piperazine, 2-fluoroethyl tosylate | O-Alkylation on benzyl moiety, preceded by N-alkylation | nih.gov |

Chemical Transformations on the Benzyl Moiety

The benzyl group of (R)-2-benzylpiperazine provides another avenue for structural modification. Transformations can be performed on the aromatic phenyl ring or at the benzylic methylene (B1212753) bridge.

Substitutions on the phenyl ring are common for modulating the electronic and steric properties of the molecule. For example, the synthesis of various phenyl-substituted benzylpiperazines, such as those with chloro or methoxy (B1213986) groups, has been reported to influence receptor binding affinity. nih.gov Studies have shown that introducing substituents like a 4-chloro or 4-methoxy group on the benzyl ring can marginally improve binding to sigma receptors. nih.gov Conversely, many other substitutions on the benzyl ring have been found to be detrimental to binding. nih.gov The metabolism of benzylpiperazine often involves hydroxylation at the aromatic ring, producing metabolites like 3-hydroxy-BZP and 4-hydroxy-BZP. europa.eumdma.ch

Regio- and Stereoselective Functional Group Interconversions

Controlling the regioselectivity and stereoselectivity of reactions is crucial for synthesizing specific, well-defined analogues of (R)-2-benzylpiperazine.

Regioselectivity: When creating unsymmetrically disubstituted piperazines, controlling which nitrogen atom reacts first is a key challenge. This is often achieved by using a protecting group on one of the nitrogens. The benzyl group itself can serve this purpose; after functionalizing the second nitrogen, the benzyl group can be selectively removed. orgsyn.org Another strategy involves a one-pot reaction where the regioselectivity is controlled by the reaction mechanism, such as the N-benzylation and subsequent ring-opening of an aziridine (B145994) precursor to form a functionalized benzodiazepine (B76468) scaffold. nih.gov

Stereoselectivity: The chiral center at the C2 position of the piperazine ring is a critical determinant of biological activity for many of its derivatives. Therefore, synthetic strategies that preserve or control this stereochemistry are highly valuable. Stereoselective syntheses have been developed for related heterocyclic systems, where the stereochemistry is confirmed using techniques like X-ray crystallography. nih.gov For prazosin-related compounds, the stereochemistry (cis/trans) of substituents on the piperazine ring dramatically affects their affinity and selectivity for α-adrenoceptors, highlighting the importance of stereocontrol in designing such molecules. nih.gov

Development of Novel Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Design

The systematic modification of the (R)-2-benzylpiperazine core is a cornerstone of SAR studies, which aim to correlate chemical structure with biological activity. researchgate.netnih.gov By synthesizing and testing a library of analogues, researchers can identify key structural features required for a desired pharmacological effect.

For example, in the development of antitubercular agents, a series of benzylpiperazine ureas were synthesized. nih.gov The SAR studies revealed that the piperazine ring, a benzyl urea (B33335) group, and a piperonyl moiety were essential for activity against Mycobacterium tuberculosis. nih.gov Similarly, in the pursuit of dual serotonin (B10506) and noradrenaline reuptake inhibitors, analogues with substitutions on the phenyl rings were created. researchgate.net These studies help in building a comprehensive understanding of the pharmacophore.

The table below presents data from an SAR study on prazosin-related compounds, illustrating how structural modifications affect receptor binding.

| Compound | Modification on Piperazine Ring | α1-Adrenoceptor Affinity (Ki, nM) | α1/α2 Selectivity Ratio | Reference |

| Prazosin | Unsubstituted | 0.3 | 3300 | nih.gov |

| 7 | (2R,3R)-dimethyl | 2.9 | 1030 | nih.gov |

| 8 | (2S,3S)-dimethyl | 3.2 | 940 | nih.gov |

| 13 (cyclazosin) | (2R,3S)-dimethyl (cis) | 0.1 | 7800 | nih.gov |

| 14 | (2S,3R)-dimethyl (cis) | 0.1 | 7800 | nih.gov |

These SAR studies are instrumental in optimizing lead compounds, improving their potency and selectivity while potentially reducing off-target effects. researchgate.netnih.gov The insights gained guide the rational design of new, more effective therapeutic agents based on the versatile (R)-2-benzylpiperazine scaffold.

Theoretical and Computational Investigations of R 2 Benzylpiperazine Systems

Molecular Modeling Studies on Conformational Preferences and Stereochemical Effects

Molecular modeling is a cornerstone for understanding the three-dimensional structure of molecules like (R)-2-benzylpiperazine and how this structure influences its interactions with biological systems. The conformational flexibility of the piperazine (B1678402) ring and the orientation of the benzyl (B1604629) substituent are key determinants of its biological activity.

The piperazine ring typically exists in a chair conformation to minimize steric strain. For (R)-2-benzylpiperazine, the large benzyl group can occupy either an equatorial or an axial position. Computational energy calculations are used to determine the most stable conformation. Generally, the equatorial position is energetically favored as it minimizes steric clashes with the rest of the piperazine ring. The specific stereochemistry of the (R)-enantiomer dictates a unique spatial arrangement that is critical for its specific interactions with chiral biological targets like enzymes and receptors.

Molecular modeling studies, such as those used in the development of molecularly imprinted polymers (MIPs) for benzylpiperazine, highlight the importance of molecular shape and stereochemistry. mdpi.com In such studies, computational methods are employed to screen functional monomers and solvents that will create a polymer matrix with a high affinity and selectivity for the target molecule. mdpi.com The model of the template molecule, in this case, benzylpiperazine, is used to predict the non-covalent interactions that will form between the template and the functional monomers, guiding the design of the polymer. mdpi.com This same principle applies to understanding how the specific (R)-configuration of 2-benzylpiperazine (B1268327) would influence its fit and binding within a chiral polymer cavity or a protein's active site.

Table 1: Predicted Conformational Energy of (R)-2-Benzylpiperazine

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Equatorial | 0.00 | 98.2 |

| 2 | Axial | 2.50 | 1.8 |

Note: This table represents hypothetical data derived from typical conformational analysis calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of (R)-2-benzylpiperazine. researchgate.net These methods are used to calculate the molecule's electronic structure, which in turn helps predict its reactivity and the nature of its intermolecular interactions. researchgate.net

By solving approximations of the Schrödinger equation, DFT can determine the distribution of electron density within the molecule. This allows for the calculation of several key electronic descriptors:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. researchgate.net For (R)-2-benzylpiperazine, these maps would show negative potential (electron-rich regions) around the nitrogen atoms of the piperazine ring, indicating their role as hydrogen bond acceptors. Positive potential (electron-poor regions) would be associated with the amine hydrogens, making them potential hydrogen bond donors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, quantifying the polarity of bonds and helping to predict sites for electrophilic and nucleophilic attack.

These calculations are fundamental for predicting how (R)-2-benzylpiperazine and its derivatives will behave in chemical reactions and how they will interact with biological targets at an electronic level. researchgate.net

Ligand-Protein Interaction Modeling for Designed Derivatives in Chemical Design

A primary application of studying (R)-2-benzylpiperazine systems is in the design of new therapeutic agents. Ligand-protein interaction modeling is a powerful computational tool that predicts how a designed molecule (a ligand) will bind to a target protein. nih.govchemrxiv.org This process is essential for structure-based drug design.

The goal is to design derivatives of the (R)-2-benzylpiperazine scaffold that exhibit high affinity and selectivity for a specific protein target, such as an enzyme or a receptor. nih.gov The modeling process involves creating a three-dimensional model of the target protein and the ligand, and then simulating their interaction to predict the most stable binding pose. nih.gov This allows researchers to:

Identify key amino acid residues in the protein's binding site that interact with the ligand.

Understand the Structure-Activity Relationships (SAR), i.e., how changes in the ligand's structure affect its binding affinity.

Optimize the ligand's structure to improve its binding and, consequently, its biological activity.

Molecular docking is a specific and widely used technique in ligand-protein interaction modeling. mdpi.com It predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of (R)-2-benzylpiperazine, docking simulations can be used to screen a virtual library of compounds against a target enzyme to identify the most promising candidates. nih.gov

The process typically involves:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the enzyme and the ligand.

Defining the Binding Site: Identifying the active site or binding pocket of the enzyme.

Docking Calculation: Using a scoring function, the software samples a large number of possible orientations and conformations of the ligand within the binding site and assigns a score to each, with lower scores typically indicating more favorable binding. nih.gov

The results of a docking study are often presented in a table that includes the docking score, estimated binding energy, and the key interacting residues. This information is crucial for predicting how the molecule will inhibit or modulate the enzyme's activity. mdpi.com

Table 2: Example Docking Simulation Results for an (R)-2-Benzylpiperazine Derivative against a Hypothetical Enzyme

| Compound ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| BZP-Derivative-01 | -9.5 | -8.7 | Tyr84, Asp129, Phe290 | H-Bond, Pi-Pi Stacking |

| BZP-Derivative-02 | -8.2 | -7.9 | Asp129, Ser221 | H-Bond, van der Waals |

| BZP-Derivative-03 | -9.1 | -8.4 | Tyr84, Trp286, Phe290 | H-Bond, Pi-Pi Stacking |

Note: This table contains hypothetical data representative of a typical molecular docking study.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. nih.gov While docking provides a good prediction of the binding pose, a more detailed analysis of these interactions is necessary to fully understand the binding affinity. mdpi.com

Computational methods allow for the visualization and quantification of these weak interactions:

Hydrogen Bonds: These are critical for specificity and are formed between hydrogen bond donors (like the N-H groups of the piperazine) and acceptors (like carbonyl oxygens in the protein backbone).

Van der Waals Interactions: These are ubiquitous and arise from temporary fluctuations in electron density. While individually weak, their cumulative effect is significant for binding.

Pi-Pi Stacking: The aromatic benzyl group of (R)-2-benzylpiperazine can interact favorably with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding site. nih.gov

Cation-Pi Interactions: If the piperazine ring is protonated, it can form a strong interaction with the electron-rich face of an aromatic ring.

Tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis can be used to map and visualize these non-covalent interactions in 3D space, providing a detailed picture of the forces holding the ligand in the binding pocket. nih.govmdpi.com

Advanced Analytical Methodologies for Characterization in Academic Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of (R)-2-Benzylpiperazine dihydrochloride (B599025), providing detailed information on its atomic connectivity, molecular mass, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (R)-2-Benzylpiperazine dihydrochloride. Both ¹H and ¹³C NMR provide critical data regarding the molecule's carbon-hydrogen framework. nih.gov

In ¹H NMR, the spectrum reveals distinct signals for the protons of the benzyl (B1604629) group and the piperazine (B1678402) ring. The aromatic protons on the phenyl ring typically appear as a multiplet in the δ 7.2-7.5 ppm range. The benzylic methylene (B1212753) protons (Ar-CH₂) and the protons on the chiral carbon of the piperazine ring give rise to characteristic signals, with their specific chemical shifts and coupling patterns providing insight into the local electronic environment and stereochemistry. The protons on the piperazine ring's nitrogen atoms and other methylene groups produce signals further upfield. The presence of two conformers, arising from restricted rotation around the C-N amide bond in similar piperazine structures, can sometimes lead to doubled signals for the N-CH₂ groups of the piperazine moiety. beilstein-journals.org

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. chemicalbook.com This allows for the confirmation of the total number of carbon atoms and their respective types (aromatic, aliphatic). researchgate.net The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and bonding environment. For instance, the carbons of the phenyl group resonate in the aromatic region (~125-140 ppm), while the aliphatic carbons of the benzyl methylene and piperazine ring appear at higher field strengths. drugbank.com While specific spectral data for the (R)-2-benzyl isomer is not widely published, the expected chemical shifts can be inferred from the closely related 1-benzylpiperazine (B3395278). chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Benzylpiperazine Moiety Note: These are approximate values based on related structures and general NMR principles. Actual values for this compound may vary.

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Notes |

| Phenyl Protons | ¹H | 7.2 - 7.5 | Multiplet, characteristic of a monosubstituted benzene (B151609) ring. |

| Benzylic Protons (-CH₂-) | ¹H | ~3.5 | Singlet or doublet, depending on coupling. |

| Piperazine Protons | ¹H | 2.5 - 3.2 | Complex multiplets from the various -CH₂- and -CH- groups. |

| Amine Protons (-NH-) | ¹H | Variable | Broad signals, position dependent on solvent and concentration. |

| Phenyl Carbons | ¹³C | 125 - 140 | Multiple signals for the aromatic carbons. |

| Benzylic Carbon (-CH₂-) | ¹³C | ~63 | Signal for the carbon linking the phenyl and piperazine rings. |

| Piperazine Carbons | ¹³C | 45 - 55 | Signals corresponding to the aliphatic carbons within the piperazine ring. |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound, the molecular weight of the free base is 176.26 g/mol , and the dihydrochloride salt is 249.18 g/mol . nih.govnih.gov

In electron ionization mass spectrometry (EI-MS), the molecule undergoes fragmentation in a predictable manner. The mass spectrum of the parent compound, 1-benzylpiperazine (BZP), is well-documented and serves as a reference. europa.eunist.gov A hallmark of the benzylpiperazine structure is the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which often represents the base peak in the spectrum. europa.euresearchgate.net Other significant fragments arise from the cleavage of the piperazine ring. nih.gov The molecular ion peak (M⁺) for the free base is observed at m/z 176. europa.eu

It is important to note that mass spectrometry alone may not be sufficient to distinguish between regioisomers, such as 1-benzylpiperazine and 2-benzylpiperazine (B1268327), as they can produce very similar mass spectra. maps.org Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected precursor ions, which aids in the characterization process. nih.govnih.gov

Table 2: Key Mass Fragments of Benzylpiperazine Based on data for 1-Benzylpiperazine (BZP). europa.eunih.gov

| m/z | Proposed Fragment Ion | Formula | Significance |

| 176 | [M]⁺ | [C₁₁H₁₆N₂]⁺ | Molecular Ion (Free Base) |

| 134 | [M - C₃H₆]⁺ | [C₈H₁₀N₂]⁺ | Loss of a propylene (B89431) fragment from the piperazine ring. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion; characteristic of a benzyl group (often the base peak). |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Fragment from the tropylium ion. |

| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ | Fragment characteristic of the piperazine ring structure. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups. auburn.edu The IR spectrum would be expected to show absorptions corresponding to N-H stretching vibrations for the secondary amine groups in the piperazine ring (typically in the 3300-3500 cm⁻¹ region). Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene and piperazine ring appear just below 3000 cm⁻¹. rsc.org Aromatic C=C ring stretching absorptions are expected in the 1450-1600 cm⁻¹ region. Gas chromatography coupled with infrared detection (GC-IRD) has proven to be a particularly effective technique for differentiating between isomers of related compounds. auburn.edu

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorption spectrum of this compound is dominated by the π → π* transitions of the electrons in the aromatic phenyl ring. This typically results in a strong absorption band at a wavelength below 220 nm and a series of weaker, fine-structured bands between 240 and 270 nm, which are characteristic of the benzene chromophore. nih.gov While UV-Vis is less specific for detailed structural elucidation compared to NMR or MS, it is a valuable tool for quantitative analysis and for confirming the presence of the aromatic ring. researchgate.net

Table 3: Expected Infrared Absorption Bands for (R)-2-Benzylpiperazine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

Chromatographic and Separation Science Applications

Chromatographic methods are essential for separating this compound from complex mixtures, confirming its purity, and quantifying its concentration in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like benzylpiperazine. europa.eunih.gov In a research context, GC-MS is used to establish the purity of a synthesized batch of (R)-2-Benzylpiperazine by demonstrating the presence of a single, sharp chromatographic peak. The identity is confirmed by matching both the retention time of the peak and its corresponding mass spectrum with those of a certified reference standard. mdma.ch

For piperazine compounds, derivatization, such as trimethylsilylation, is often employed to block the active amine groups. researchgate.net This process reduces peak tailing and improves the chromatographic peak shape, leading to better separation and more accurate analysis. researchgate.net The choice of the GC column's stationary phase is also critical; capillary columns with a relatively polar stationary phase have been shown to successfully resolve mixtures of piperazine derivatives. maps.org However, GC-MS can struggle to differentiate between certain regioisomers that have very similar retention times and mass fragmentation patterns. maps.orgauburn.edu

Table 4: Typical Parameters for GC-MS Analysis of Benzylpiperazine Derivatives Parameters are illustrative and may be optimized for specific applications. maps.orgmdma.ch

| Parameter | Typical Setting | Purpose |

| GC Column | 30 m x 0.25 mm i.d., 0.25-0.5 µm film thickness (e.g., Rtx-200) | Separation of analytes based on volatility and interaction with the stationary phase. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | To maximize the amount of analyte transferred to the column for trace analysis. |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C) | Optimizes separation of compounds with different boiling points. |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Detector | Quadrupole or Ion Trap | Mass analyzer to separate ions based on their m/z ratio. |

| Scan Range | 50-550 amu | Covers the expected mass range of the parent compound and its fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique, particularly advantageous for the analysis of compounds that are non-volatile, thermally labile, or require analysis in complex biological matrices. mdpi.com It is a preferred method for the quantification of benzylpiperazine derivatives in academic research. researchgate.netnih.gov

In a typical LC-MS method, reversed-phase chromatography is used to separate the analyte from other components in the mixture. nih.gov The separation is followed by detection using a mass spectrometer, often a triple quadrupole (MS/MS) instrument, which provides excellent selectivity and sensitivity. nih.gov For accurate quantification, a stable isotope-labeled internal standard, such as BZP-d₇, is often used. mdpi.comnih.gov This standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of any variability during sample preparation and analysis.

Validation of LC-MS methods in research involves establishing parameters such as linearity, limit of quantification (LLOQ), accuracy, and precision to ensure the reliability of the results. researchgate.netnih.gov These validated methods are crucial for pharmacokinetic studies and for analyzing the compound in complex samples like plasma or hair. researchgate.netnih.gov

Table 5: Example LC-MS/MS Method Validation Data for BZP Analysis in Hair Data adapted from a research study for illustrative purposes. nih.gov

| Validation Parameter | Result | Significance |

| Linear Range | 0.085 to 8.65 ng/mg | The concentration range over which the assay is accurate and precise. |

| Correlation Coefficient (r²) | ≥ 0.99 | Indicates a strong linear relationship between concentration and detector response. |

| Lower Limit of Quantification (LLOQ) | 0.085 ng/mg | The lowest concentration that can be reliably quantified. |

| Intra-day Precision (%CV) | ≤10% | Measures the repeatability of results within the same day. |

| Inter-day Precision (%CV) | ≤10% | Measures the reproducibility of results across different days. |

| Extraction Efficiency | 78% - 91% | The percentage of the analyte recovered from the sample matrix during extraction. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and provides detailed information about its three-dimensional structure in the solid state. spark904.nlresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of the atoms. researchgate.net

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, X-ray diffraction analysis can unambiguously confirm the (R)-configuration at the chiral center. This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov A Flack parameter close to zero for the assumed configuration provides high confidence in the assignment of the absolute stereochemistry. nih.gov

Detailed Research Findings:

Specific crystallographic data for this compound is not readily found in publicly accessible databases. However, the principles of its structural determination can be understood from crystallographic studies of other chiral piperazine salts. researchgate.netfrontiersin.org The crystal structure would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. The analysis would also detail the bond lengths and angles of the entire molecule, including the benzyl substituent and the protonated amine groups. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonds involving the chloride counter-ions and the piperazine nitrogen atoms, which stabilize the solid-state structure. frontiersin.org

Illustrative Crystallographic Data:

The following table provides an example of the kind of crystallographic data that would be expected from a single-crystal X-ray diffraction study of this compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995 |

| Z (molecules/unit cell) | 2 |

| Flack Parameter | 0.05(3) |

Note: The data presented in this table is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study of a small organic salt. The actual data would be determined from experimental X-ray diffraction analysis.

Future Directions and Emerging Research Avenues for R 2 Benzylpiperazine Dihydrochloride

Innovations in Asymmetric Synthesis of Chiral Piperazines

The development of efficient and stereoselective methods for the synthesis of chiral piperazines, such as (R)-2-benzylpiperazine, is crucial for advancing their application in drug discovery and development. rsc.org Historically, the synthesis of enantiomerically pure drugs was a significant challenge, often resulting in racemic mixtures. nih.gov However, the demand for single-enantiomer drugs has propelled the evolution of asymmetric synthesis. nih.gov

Recent progress has focused on catalytic enantioselective and diastereoselective approaches, moving beyond traditional methods that rely on chiral auxiliaries or the chiral pool. rsc.org One notable advancement is the use of palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edu This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. caltech.edu The ability to introduce chirality at the α-position of the piperazine (B1678402) ring opens up new possibilities for creating three-dimensionally elaborated structures for drug discovery. caltech.edu

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles. numberanalytics.commdpi.com Chiral Brønsted acids and bases have been successfully employed in reactions like the Michael addition to nitroolefins, affording heterocyclic scaffolds with high stereochemical control. nih.gov These metal-free catalytic systems are often robust, inexpensive, and readily available, making them attractive for large-scale synthesis. umb.edu The development of novel organocatalysts, such as chiral N-heterocyclic carbenes (NHCs), has further expanded the scope of asymmetric transformations. numberanalytics.com

Future innovations will likely focus on the development of even more efficient and versatile catalytic systems. This includes the design of new ligands for metal-catalyzed reactions and the discovery of novel organocatalysts with enhanced activity and selectivity. The goal is to create synthetic routes that are not only highly stereoselective but also economically viable and environmentally sustainable. nih.gov

Table 1: Comparison of Asymmetric Synthesis Methodologies for Chiral Piperazines

| Methodology | Key Features | Advantages | Challenges |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids). rsc.org | Access to enantiopure products. | Limited by the availability and structural diversity of the chiral pool. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated to direct stereoselective reactions. | Well-established and reliable. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst (metal complex or organocatalyst) to induce enantioselectivity. rsc.orgnumberanalytics.com | High catalytic efficiency, broad substrate scope. numberanalytics.com | Catalyst cost and sensitivity can be a concern for metal catalysts. umb.edu |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity and mild reaction conditions. | Can be limited by substrate scope and enzyme stability. |

Exploration of Novel Chemical Reactivity and Catalytic Applications

Beyond its role as a synthetic building block, the (R)-2-benzylpiperazine scaffold itself possesses inherent reactivity that can be harnessed for novel catalytic applications. The presence of two nitrogen atoms with differing steric and electronic environments, along with a chiral center, makes it an intriguing candidate for use as a ligand in asymmetric catalysis or as an organocatalyst.

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen exponential growth. umb.eduyoutube.com Chiral amines, like piperazine derivatives, can act as catalysts through various activation modes, including enamine and iminium ion formation. mdpi.com These activation strategies enable a wide range of asymmetric transformations, such as aldol (B89426) and Michael reactions. youtube.com The bifunctional nature of some organocatalysts, where one part of the molecule activates the nucleophile and another activates the electrophile, can lead to highly organized transition states and excellent stereocontrol. youtube.com

Researchers are exploring the use of chiral piperazines as scaffolds for developing new organocatalysts. By modifying the nitrogen atoms with different functional groups, it is possible to tune the catalyst's steric and electronic properties to optimize its performance in specific reactions. The development of bifunctional catalysts derived from (R)-2-benzylpiperazine could lead to novel and highly efficient methods for constructing complex chiral molecules.

Furthermore, chiral piperazines can serve as ligands for transition metal catalysts. The coordination of the piperazine nitrogen atoms to a metal center can create a chiral environment that influences the stereochemical outcome of a catalytic reaction. There is ongoing research into the design and synthesis of novel chiral piperazine-based ligands for applications in asymmetric hydrogenation, cross-coupling reactions, and other important transformations.

Integration into Automated Synthesis and High-Throughput Screening Platforms for Chemical Discovery

The integration of (R)-2-benzylpiperazine dihydrochloride (B599025) and its derivatives into automated synthesis and high-throughput screening (HTS) platforms is a critical step towards accelerating the discovery of new chemical entities with therapeutic potential. nih.gov HTS allows for the rapid evaluation of large libraries of compounds against biological targets, significantly speeding up the initial stages of drug discovery. nih.gov

Automated synthesis platforms, often utilizing flow chemistry, enable the rapid and efficient production of compound libraries. researchgate.netrsc.org These systems can perform multi-step syntheses with precise control over reaction parameters, leading to high reproducibility and the ability to generate a diverse range of analogues from a common scaffold like (R)-2-benzylpiperazine. researchgate.net The development of open-source software and affordable hardware, such as the Raspberry Pi, is making automated synthesis more accessible to a broader range of research laboratories. researchgate.net

For (R)-2-benzylpiperazine to be effectively utilized in these platforms, robust and versatile synthetic methodologies are required that are amenable to automation. This includes the development of reactions that proceed under mild conditions, tolerate a wide range of functional groups, and are easily purified. The photoredox-catalyzed C-H functionalization of piperazines is one such promising approach that can be adapted for flow synthesis, allowing for the late-stage diversification of the piperazine core. mdpi.com

Once libraries of chiral piperazine derivatives are synthesized, they can be screened for biological activity using HTS. nih.gov Modern screening libraries are carefully curated to include compounds with drug-like properties and structural diversity. upenn.edu The inclusion of three-dimensionally complex chiral molecules, such as those derived from (R)-2-benzylpiperazine, is becoming increasingly important as they can access different regions of chemical space compared to flatter, achiral molecules. caltech.edu

Table 2: Key Considerations for Integrating Chiral Piperazines into HTS

| Consideration | Importance for Chemical Discovery |

| Library Diversity | A diverse library increases the probability of finding a hit against a specific biological target. This includes stereochemical diversity. |

| Drug-like Properties | Compounds should possess physicochemical properties (e.g., solubility, membrane permeability) that make them suitable for development into drugs. nih.gov |

| Synthetic Accessibility | The ability to rapidly synthesize analogues of a hit compound is crucial for structure-activity relationship (SAR) studies. |

| Assay Compatibility | Compounds should not interfere with the assay technology (e.g., fluorescence, luminescence). |

Development of Advanced Materials Incorporating Chiral Piperazine Scaffolds

The unique structural and chemical properties of chiral piperazines, including (R)-2-benzylpiperazine, make them attractive building blocks for the development of advanced materials with novel functionalities. The incorporation of these chiral scaffolds into polymers and other materials can impart specific properties related to molecular recognition, catalysis, and optical activity.

One area of active research is the development of molecularly imprinted polymers (MIPs) for the selective recognition of specific molecules. newcastle.edu.au By using a template molecule, such as benzylpiperazine, during the polymerization process, it is possible to create a polymer matrix with binding sites that are complementary in shape and functionality to the template. newcastle.edu.au These MIPs can be used as synthetic receptors in a variety of applications, including chemical sensing, separation, and catalysis. Research has shown that both non-covalent and semi-covalent imprinting methods can be used to create MIPs with high selectivity for benzylpiperazine. newcastle.edu.au

Functional polymers incorporating chiral piperazine units can also be designed for applications in controlled-release systems. mdpi.com By grafting bioactive molecules onto a polymer backbone containing piperazine moieties, it is possible to control the release of the active agent in response to specific stimuli, such as pH. mdpi.com This approach has potential applications in agriculture for the controlled release of herbicides and in medicine for targeted drug delivery.

Furthermore, the chiral nature of (R)-2-benzylpiperazine can be exploited to create materials with unique optical properties. For example, incorporating this scaffold into polymers could lead to the development of chiral stationary phases for chromatography or materials with chiroptical switching capabilities. The development of functional polymers through methods like the Kabachnik-Fields reaction is opening new avenues for creating materials with tailored properties for applications such as heavy metal chelation. mdpi.com As our understanding of the relationship between molecular structure and material properties grows, we can expect to see the emergence of a new generation of advanced materials based on chiral piperazine scaffolds.

Q & A

Q. What are the common synthetic routes for (R)-2-Benzylpiperazine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically begins with benzoic acid derivatives undergoing sequential reactions such as acylation, bromination, and esterification. Optimization involves varying solvents (e.g., polar vs. non-polar), reaction times, and stoichiometric ratios of reagents. For example, highlights the use of IR, HNMR, and HPLC to confirm intermediate structures and final product purity during optimization. Key parameters include maintaining anhydrous conditions for bromination and selecting catalysts to enhance yield .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is critical. Infrared (IR) spectroscopy identifies functional groups, while confirms proton environments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) assess purity and detect impurities. Melting point analysis further validates crystalline integrity. and emphasize cross-validating results across multiple techniques to resolve ambiguities in structural elucidation .

Q. What are the best practices for storing this compound to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at -20°C, protected from light and moisture. specifies that room-temperature transport (≤2 weeks) is acceptable for short-term use, but prolonged storage requires desiccants and cold-chain management to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers address inconsistencies in pharmacological data between this compound and its structural analogs?

Comparative studies should focus on stereochemical influences and substituent effects. For instance, and highlight that analogs with ethyl or pyridyl groups exhibit altered receptor binding kinetics. Methodologies include:

Q. What strategies are effective in isolating and characterizing minor impurities in this compound batches?

Impurity profiling requires orthogonal separation techniques:

- Chromatography : Use reversed-phase HPLC with ion-pairing agents to resolve polar impurities ( ).

- Spectroscopy : LC-MS/MS identifies trace degradants (e.g., N-oxide derivatives, as noted in ).

- Synthesis Control : Introduce quenching steps during synthesis to intercept reactive intermediates (e.g., acyl chlorides) that may form side products .

Q. What experimental approaches are used to study the environmental degradation of this compound?

Environmental stability studies involve:

- Soil Incubation : Spiking soil samples and analyzing degradation kinetics via GC-FID or LC-MS ( ).

- Hydrolytic Studies : Exposing the compound to buffers at varying pH (1–13) and temperatures (25–60°C) to simulate natural conditions.

- Photolysis : UV irradiation to assess photo-degradation pathways and identify byproducts like benzaldehyde derivatives .

Methodological Notes

- Contradictions in Data : and describe divergent synthetic routes (e.g., benzoic acid vs. benzyl chloride precursors). Researchers should compare reaction efficiencies using metrics like atom economy and step yield.

- Safety Protocols : and stress using fume hoods, personal protective equipment (PPE), and emergency showers when handling the compound due to its potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten